(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
The compound “(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid” is a chiral, multifunctional organic molecule with a stereocenter at the C2 position (2S configuration). Its structure features:
- A propanoic acid backbone (C3H5O2), providing carboxylic acid functionality.
- A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, enhancing stability during synthetic processes.
- A bis(benzyloxy)phosphoryloxy group at the C3 position, introducing a phosphoryl ester moiety with two benzyl protecting groups.
This compound is likely utilized in peptide synthesis or as a phosphonate prodrug precursor due to its reactive sites and protective groups. The Boc group shields the amine during reactions, while the benzyloxy groups on the phosphoryl moiety prevent premature hydrolysis, enabling controlled deprotection .
Properties
IUPAC Name |
3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUIAQQHXTYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: L-Serine Derivatives
L-Serine serves as the chiral pool starting material due to its native (2S)-configuration. Initial steps involve Boc protection of the amine:
- Boc Protection :
Phosphorylation of the Hydroxyl Group
The hydroxyl group at C3 is phosphorylated using benzyl-protected phosphoramidites:
- Phosphorylation Reaction :
- Boc-L-serine methyl ester is reacted with bis(benzyloxy)phosphoryl chloride in anhydrous THF under N₂.
- A catalytic amount of 1H-tetrazole activates the phosphorus reagent, followed by oxidation with m-CPBA to yield the phosphate triester.
- Key parameters: -20°C to 0°C, 12–18 hours, yielding 70–80% of the phosphorylated intermediate.
Deprotection of the Carboxylic Acid
The methyl/ethyl ester is hydrolyzed to regenerate the carboxylic acid:
- Saponification :
Optimization of Critical Steps
Phosphorylation Efficiency
- Reagent Choice : Bis(benzyloxy)phosphoryl chloride outperforms H-phosphonates in yield and stereochemical fidelity.
- Solvent Effects : THF minimizes side reactions compared to DCM or DMF (Table 1).
Table 1: Solvent Impact on Phosphorylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | -20 | 78 | 95 |
| DCM | 0 | 65 | 88 |
| DMF | 25 | 42 | 75 |
Stereochemical Integrity
- Racemization Risks : Elevated temperatures (>25°C) during phosphorylation lead to 5–10% racemization.
- Mitigation : Low-temperature reactions (-20°C) and short reaction times preserve >98% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, benzyl), 5.15 (d, J = 12 Hz, 2H), 4.95 (d, J = 12 Hz, 2H), 4.40 (m, 1H, α-H), 1.45 (s, 9H, Boc).
- ³¹P NMR (162 MHz, CDCl₃): δ -0.5 ppm.
- HRMS : [M+H]⁺ calculated for C₂₄H₃₁NO₈P: 492.1889; found: 492.1885.
Applications and Further Functionalization
The product serves as a key intermediate in:
- Peptide Mimetics : Incorporation into kinase inhibitors via solid-phase synthesis.
- Prodrugs : Enzymatic cleavage of benzyl groups releases bioactive phosphate species.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyloxy and phosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl and benzyloxy groups play crucial roles in binding to these targets, while the tert-butoxycarbonyl group may influence the compound’s stability and reactivity. The pathways involved often include phosphorylation or dephosphorylation reactions, which are essential for regulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous molecules, focusing on functional groups, molecular parameters, and spectral characteristics.
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Differences:
Functional Groups :
- The target compound contains a phosphoryl ester (PO(OCH2C6H5)2), absent in the Boc-phenyl analog . This group confers distinct reactivity, such as susceptibility to phosphatase-mediated hydrolysis.
- The Boc-phenyl analog features a second Boc group on its aromatic ring, increasing steric hindrance and reducing solubility compared to the target compound’s benzyloxy-phosphoryl moiety .
Spectral Signatures: 31P NMR: The target compound exhibits a phosphorus signal near δ 0–5 ppm, absent in non-phosphorylated analogs . 1H NMR: Benzyl protons (δ 7.3–7.5 ppm, multiplet) and Boc tert-butyl protons (δ 1.4 ppm, singlet) dominate the target’s spectrum, while the Boc-phenyl analog shows aromatic protons (δ ~7.5 ppm) from its phenyl group .
The Boc-phenyl analog’s dual Boc groups may lower melting points (<150°C) relative to the phosphorylated target, though exact data are unavailable in provided sources .
Biological Activity
(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that exhibits significant biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is , with a molecular weight of approximately 742.79 g/mol. The compound features a phosphonate group, which is known for its biological significance, particularly in enzyme inhibition and signaling pathways.
Mechanisms of Biological Activity
- Enzyme Inhibition : The presence of the phosphoryl group suggests that this compound may act as an inhibitor for certain enzymes, particularly those involved in phosphorylation processes. Phosphorylation is crucial in regulating various cellular activities, including metabolism and cell signaling.
- Cell Signaling Modulation : Compounds with phosphonate groups often interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways. This interaction can modulate cellular responses to various stimuli, potentially leading to therapeutic effects.
- Antioxidant Activity : Some studies indicate that derivatives of phosphonates exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of similar phosphonate compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at specific concentrations. The mechanism was linked to ROS elevation, which triggered apoptotic pathways in melanoma cells .
- Neuroprotective Effects : Research indicated that compounds structurally related to (2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid showed neuroprotective effects against oxidative stress in neuronal cell models. These findings suggest potential applications in neurodegenerative diseases .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profiles revealed that modifications to the compound's structure could enhance its bioavailability and stability, making it more effective as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the tert-butoxycarbonyl (Boc) protecting group in amino acid derivatives like this compound?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or NaHCO₃ in THF/H₂O). For sterically hindered amines, coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are used to facilitate Boc protection. Post-reaction purification often involves extraction (ethyl acetate/water), followed by column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 5:1 to 3:1 v/v) .
Table 1: Representative Boc-Protection Conditions
| Reagent System | Solvent | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Boc₂O, DCC, DMAP | CH₂Cl₂ | Silica gel column | 61.6 | |
| Boc₂O, NaHCO₃ | THF/H₂O | Acid-base extraction | 85 |
Q. How can the bis(benzyloxy)phosphoryl group be stabilized during synthesis to prevent premature hydrolysis?
- Methodological Answer : The phosphoryl group’s sensitivity to acidic or nucleophilic conditions necessitates inert reaction environments (argon/nitrogen atmosphere) and avoidance of protic solvents. Benzyloxy groups are stable under basic conditions but require catalytic hydrogenation (Pd/C, H₂) for selective deprotection. Monitoring via TLC or LCMS (ES+) is critical to detect intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereoisomeric impurities in this compound?
- Methodological Answer : Contradictions in ¹H/¹³C NMR signals due to stereochemical heterogeneity can be addressed using chiral HPLC (e.g., XBridge phenyl column) or 2D NMR techniques (COSY, NOESY). For example, in , the stereochemical purity of a related compound was confirmed via ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and LCMS retention time analysis .
Table 2: Analytical Techniques for Stereochemical Validation
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| Chiral HPLC | XBridge phenyl column, MeCN/H₂O (70:30) | Separation of (R)- and (S)-isomers | |
| 2D NOESY | 400 MHz, CDCl₃ | Spatial correlation of benzyl protons |
Q. What experimental approaches are recommended to study the hydrolysis kinetics of the phosphoryl ester linkage under physiological conditions?
- Methodological Answer : Hydrolysis can be monitored using pH-stat titration (pH 7.4, 37°C) or HPLC analysis at timed intervals. For example, highlights the use of reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify degradation products. Kinetic models (pseudo-first-order) are applied to calculate half-lives .
Safety and Handling Considerations
Q. What are the critical hazards associated with handling this compound, and how can they be mitigated?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Mitigation includes:
-
PPE : Nitrile gloves, lab coat, and safety goggles.
-
Storage : Dry, ventilated areas (P402/P403), away from ignition sources (P210).
-
Spill Response : Absorb with inert material (silica gel) and dispose as hazardous waste (P501) .
Table 3: Hazard Classification Summary
Hazard Type GHS Code Precautionary Measures Reference Acute Toxicity H302 Use fume hood; avoid ingestion Skin Irritation H315 Wear chemical-resistant gloves
Data Contradiction Analysis
Q. How should researchers address conflicting LCMS and NMR purity results for this compound?
- Methodological Answer : LCMS may overestimate purity due to ionization efficiency biases, while NMR detects non-ionizable impurities. Cross-validate using complementary techniques:
- LCMS-UV/ELSD : Quantify non-UV-active impurities.
- Elemental Analysis : Confirm C/H/N ratios.
- Preparative HPLC : Isolate impurities for structural elucidation (e.g., used prep-HPLC with 85% MeCN/H₂O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
